5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
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Overview
Description
This would typically include the IUPAC name, molecular formula, and structure of the compound. The compound appears to contain a cyclopropyl group, a thiadiazole group, a piperidine group, and an oxazole group .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism of the reaction .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The coupling involves oxidative addition and transmetalation steps, resulting in the formation of new C–C bonds.
Role of F6279-0526: F6279-0526 serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and compatibility with various functional groups make it valuable for constructing complex molecules. The rapid transmetalation with palladium(II) complexes enhances its utility .
Cycloalkane Derivatives
Cyclopropyl Moiety: The cyclopropyl group in F6279-0526 contributes to its unique properties. Cycloalkanes are cyclic hydrocarbons with single bonds between adjacent carbon atoms. The cyclopropyl ring imparts rigidity and influences the compound’s reactivity .
Indole Derivatives
Indole Scaffold: F6279-0526 contains an indole scaffold. Indole derivatives exhibit diverse biological and clinical activities. For instance, indole-3-acetic acid functions as a plant hormone. Further exploration of F6279-0526’s indole moiety may reveal additional pharmacological potential .
Pyrazole Derivatives
Pyrazole Ring: The oxazole-3-carboxamide portion of F6279-0526 resembles a pyrazole ring. Pyrazoles are versatile heterocycles with various applications. Investigating the reactivity and substituent effects of this pyrazole-like fragment could lead to novel compounds with specific biological activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10-15(26-21-19-10)17(24)22-6-4-11(5-7-22)9-18-16(23)13-8-14(25-20-13)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLNPWUVVLILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide |
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